4-AMINO-2,2-DIMETHYL-1,3-BENZODIAZOL-1-IUM-1-OLATE
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Overview
Description
4-Amino-2,2-dimethyl-1,3-benzodiazol-1-ium-1-olate is a heterocyclic compound that features a benzodiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2,2-dimethyl-1,3-benzodiazol-1-ium-1-olate typically involves the following steps:
Nitration: The starting material, 2,1,3-benzothiadiazole, undergoes nitration in a sulfonitric mixture.
Reduction: The nitro group is then reduced to an amino group.
Methylation: The final step involves methylation using iodomethane.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethyl-1,3-benzodiazol-1-ium-1-olate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzodiazole compounds.
Scientific Research Applications
4-Amino-2,2-dimethyl-1,3-benzodiazol-1-ium-1-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-amino-2,2-dimethyl-1,3-benzodiazol-1-ium-1-olate involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: A related compound with similar structural features but different functional groups.
N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Another similar compound with dimethyl and amino groups.
Uniqueness
4-Amino-2,2-dimethyl-1,3-benzodiazol-1-ium-1-olate is unique due to its specific combination of functional groups and structural properties. This uniqueness makes it valuable for specific applications, such as luminescent materials and advanced organic synthesis.
Properties
IUPAC Name |
1-hydroxy-2,2-dimethylbenzimidazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-9(2)11-8-6(10)4-3-5-7(8)12(9)13/h3-5,10,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYWPNQYIRBORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C2C(=N)C=CC=C2N1O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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